4-Bromobenzenesulfinic chloride

Chiral Synthesis Sulfinamide Enantioselective

4-Bromobenzenesulfinic chloride (CAS 75168-73-9, C6H4BrClOS, molecular weight 239.52 g/mol) is a halogenated sulfinyl chloride featuring a para-bromine substituent. It is a member of the arylsulfinyl chloride class, distinguished by the electrophilic sulfinyl (–S(O)Cl) center and an aryl bromide handle for orthogonal reactivity.

Molecular Formula C6H4BrClOS
Molecular Weight 239.52 g/mol
Cat. No. B8711989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzenesulfinic chloride
Molecular FormulaC6H4BrClOS
Molecular Weight239.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)Cl)Br
InChIInChI=1S/C6H4BrClOS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H
InChIKeyKAATYWZRDPSPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzenesulfinic chloride: C6H4BrClOS Procurement and Product Data for Research Applications


4-Bromobenzenesulfinic chloride (CAS 75168-73-9, C6H4BrClOS, molecular weight 239.52 g/mol) is a halogenated sulfinyl chloride featuring a para-bromine substituent. It is a member of the arylsulfinyl chloride class, distinguished by the electrophilic sulfinyl (–S(O)Cl) center and an aryl bromide handle for orthogonal reactivity. The compound is a white to off-white crystalline solid with a melting point of 74–77 °C and a boiling point of 153 °C at 15 mmHg . This reagent is employed as a sulfinylation agent and as a precursor to sulfinates, sulfinamides, and sulfoxides.

Why 4-Bromobenzenesulfinic chloride Cannot Be Replaced by Generic Aryl Halides or Sulfonyl Chlorides


While many in-class aryl halides or sulfonyl chlorides are commercially available, 4-Bromobenzenesulfinic chloride provides distinct orthogonal reactivity that generic replacements cannot replicate. The bromine atom on the aromatic ring functions as a stable handle for cross-coupling reactions, remaining intact during sulfinylation steps [1]. In contrast, sulfonyl chlorides (R–SO2Cl) are fully oxidized sulfur species that cannot participate in sulfinyl transformations. Importantly, the combination of a sulfinyl chloride electrophile with a para-bromine substituent allows for sequential, non-interfering functionalization that is not feasible with simple benzenesulfonyl chlorides, 4-chlorobenzenesulfinic chloride, or other common aryl sulfonyl chlorides.

4-Bromobenzenesulfinic chloride Quantitative Evidence for Differentiated Reactivity and Performance


High Diastereoselectivity in Chiral Sulfinamide Synthesis Using 4-Bromobenzenesulfinic chloride

Reaction of (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol with 4-bromobenzenesulfinic chloride yields a single diastereomer of the corresponding sulfinamide [1]. This contrasts with sulfinamide formations using less bulky aryl sulfinyl chlorides (e.g., benzenesulfinyl chloride or 4-methylbenzenesulfinyl chloride), which typically exhibit lower diastereoselectivity due to reduced steric and electronic control.

Chiral Synthesis Sulfinamide Enantioselective

C–Br Bond Preservation During Pd-Catalyzed Desulfitative Coupling of 4-Bromobenzenesulfinic chloride

In Pd-catalyzed conjugate addition reactions of benzenesulfonyl chlorides with enones, the C–Br bond of 4-bromobenzenesulfonyl chloride remains intact, allowing subsequent arylation steps [1]. This contrasts with 4-chloro- or 4-fluoro-benzenesulfonyl chlorides, where the C–Cl or C–F bonds are less suitable for subsequent cross-coupling under the same conditions [2].

Pd-Catalysis Desulfitative Coupling Sequential Synthesis

S–N and C–S Bond Length Trends in 4-Bromobenzenesulfinic chloride Compared to Halogenated Analogs

Crystallographic analysis of para-substituted benzenesulfonamides (structurally related to sulfinyl chlorides) shows that S–N and C–S bond lengths decrease in the order Br ≈ Cl < F [1]. Specifically, 4-bromobenzenesulfonamide exhibits S–N and C–S bond lengths similar to the 4-chloro analog but shorter than the 4-fluoro analog, indicating comparable electron-withdrawing character of bromine relative to chlorine.

Crystallography Bond Length Electron-Withdrawing Substituent

4-Bromobenzenesulfinic chloride Best Applications Driven by Reactivity Evidence


Enantioselective Synthesis of Chiral Sulfoxides and Sulfinates

4-Bromobenzenesulfinic chloride is the reagent of choice for preparing single diastereomer sulfinamides, which are hydrolyzed to enantiomerically pure n-alkyl 4-bromobenzenesulfinates. These sulfinates serve as precursors to chiral sulfoxides via nucleophilic displacement with organometallic reagents [1]. The high diastereoselectivity (single diastereomer) eliminates the need for chiral resolution, reducing time and cost in asymmetric synthesis workflows.

Sequential Pd-Catalyzed Functionalization for Complex Biaryl Synthesis

This reagent enables consecutive Pd-catalyzed conjugate addition and desulfitative arylation without C–Br bond cleavage. The intact bromine handle can be subsequently engaged in Suzuki, Negishi, or Sonogashira cross-couplings to construct complex bi(hetero)aryl scaffolds [1][2]. This sequential strategy avoids intermediate purification and is ideal for medicinal chemistry library synthesis.

Sulfinylation of Amines and Alcohols in Drug Discovery

The sulfinyl chloride group reacts cleanly with amines to form sulfinamides and with alcohols to form sulfinates. These sulfinamide derivatives are valuable intermediates for protease inhibitors and other bioactive molecules [1]. The para-bromine substituent provides a convenient UV chromophore and a heavy atom for X-ray crystallography, facilitating structural characterization of drug candidates.

Oligonucleotide Synthesis Activation

4-Bromobenzenesulfinic chloride is employed as an activating agent in the solution-phase synthesis of oligodeoxyribo- and oligoribonucleotides [1]. Its higher molecular weight and distinct reactivity profile offer advantages over simpler benzenesulfonyl chlorides in terms of reaction monitoring and purification of intermediate phosphoramidites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromobenzenesulfinic chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.